4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile
Description
Evolutionary Significance of 3,4-Dihydroquinazolin-4-one Derivatives
The evolution of 3,4-dihydroquinazolin-4-one derivatives reflects a paradigm shift toward optimizing heterocyclic scaffolds for targeted therapy. Early synthetic routes, such as Gabriel’s decarboxylation method (1903), laid the groundwork for functionalizing the quinazolinone core. Modern techniques, including Ullmann N-arylation and microwave-assisted condensation, have streamlined the introduction of diverse substituents.
Structural and Functional Advancements
- Saturation of the Pyrimidine Ring : Partial saturation reduces planarity, improving solubility and mitigating off-target interactions.
- Functionalization at Position 2 : Substitutions at C2 (e.g., thioether, cyano) enhance interactions with hydrophobic enzyme pockets. For instance, 2-mercapto-quinazolin-4-ones exhibit potent EGFR-TK inhibition (IC~50~ = 13.40 nM).
- Anticancer Mechanisms : Derivatives like 3-methylquinazolinone induce G2/M phase arrest and apoptosis via caspase-3 activation and Bcl-2 suppression.
Table 1: Key Developments in 3,4-Dihydroquinazolin-4-one Therapeutics
| Substituent Position | Functional Group | Biological Activity | Reference |
|---|---|---|---|
| C2 | Thioether | EGFR-TK Inhibition | |
| C3 | Bromophenyl | Antiproliferative | |
| C4 | Oxo | Metabolic Stability |
Role of Bromophenyl Substituents in Bioactive Molecule Design
The incorporation of a 4-bromophenyl group at C3 of the quinazolinone core exemplifies a strategic design choice to enhance electronic and steric properties. Bromine’s electron-withdrawing nature polarizes the aromatic ring, facilitating π-π stacking with tyrosine kinase domains.
Electronic and Steric Effects
- Enhanced Binding Affinity : The bromine atom’s van der Waals radius (1.85 Å) complements hydrophobic enzyme pockets, as seen in 3-(4-bromophenyl) derivatives targeting VEGFR-2 (IC~50~ = 0.64 µM).
- Metabolic Stability : Bromine reduces oxidative metabolism, prolonging half-life compared to chlorophenyl analogs.
Case Studies
Thioether Linkages as Strategic Functional Group Modifications
The thioether bridge (-S-CH~2~-) in 4-(((3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile serves dual roles: augmenting solubility and enabling disulfide-mediated target engagement. Unlike oxygen ethers, thioethers resist hydrolytic cleavage and participate in redox cycling, a trait exploited in antimycobacterial agents.
Pharmacokinetic Advantages
- Lipophilicity Modulation : The sulfur atom’s polarizability increases membrane permeability, as evidenced by 2-thioquinazolinones with logD~7.4~ = 2.8.
- Targeted Delivery : Thioether-linked prodrugs undergo selective reduction in hypoxic tumor microenvironments, releasing active metabolites.
Synthetic Strategies
- Ullmann Coupling : Copper-catalyzed arylation of 2-mercaptoquinazolinones with benzyl halides yields thioether derivatives.
- Mercaptosuccinic Acid Cyclization : Forms thiazolidinone hybrids with enhanced anticancer activity.
Table 2: Impact of Thioether Substituents on Bioactivity
| Compound | Target | Activity (IC~50~) | Reference |
|---|---|---|---|
| 2-(3,5-Dinitrobenzylthio) | M. tuberculosis | 66 nM | |
| 4-(Benzylthio) | DHFR | 0.30 µM |
Properties
Molecular Formula |
C22H14BrN3OS |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C22H14BrN3OS/c23-17-9-11-18(12-10-17)26-21(27)19-3-1-2-4-20(19)25-22(26)28-14-16-7-5-15(13-24)6-8-16/h1-12H,14H2 |
InChI Key |
VPMIHQLYCNIERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
The 3,4-dihydroquinazolin-4-one scaffold is typically synthesized via cyclization reactions involving 2-aminobenzamide derivatives. For the target compound, 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline serves as the foundational intermediate.
Procedure :
A mixture of 2-aminobenzamide (1.0 equiv) and 4-bromophenyl isocyanate (1.2 equiv) in dry 1,4-dioxane is refluxed under argon for 24 hours. The reaction is catalyzed by manganese complexes (e.g., Cat-1, 5 mol%) with NaOtBu (1.5 equiv) as a base. The intermediate urea undergoes intramolecular cyclization, yielding 3-(4-bromophenyl)quinazolin-4(3H)-one.
Key Parameters :
Introduction of the Thiol Group at Position 2
Thiolation via Nucleophilic Substitution
The thiol group at position 2 is introduced by replacing a leaving group (e.g., chloride) on the quinazolinone core.
Procedure :
3-(4-Bromophenyl)-2-chloroquinazolin-4(3H)-one (1.0 equiv) is reacted with thiourea (2.0 equiv) in ethanol under reflux for 6 hours. The intermediate thiouronium salt is hydrolyzed with NaOH (10% w/v) to yield 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol.
Characterization :
Alkylation with (4-Cyanobenzyl)bromide
Thioether Formation
The thiolate ion generated from the quinazolin-2-thiol reacts with (4-cyanobenzyl)bromide to form the thioether linkage.
Procedure :
3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol (1.0 equiv) is dissolved in DMF, treated with K₂CO₃ (2.0 equiv), and stirred at room temperature for 30 minutes. (4-Cyanobenzyl)bromide (1.2 equiv) is added dropwise, and the mixture is heated to 60°C for 12 hours. The product is purified via column chromatography (20% ethyl acetate/hexane).
Optimization :
Structural Confirmation and Analytical Data
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J = 7.8 Hz, 1H, quinazolinone H-5),
δ 7.89–7.43 (m, 8H, aromatic protons),
δ 4.32 (s, 2H, -SCH₂-),
δ 3.63 (s, 1H, CN). -
¹³C NMR :
δ 167.8 (C=O),
δ 118.2 (CN),
δ 132.1–122.4 (aromatic carbons). -
HRMS : m/z 503.02 [M+H]⁺ (calc. 503.03).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows >98% purity at 254 nm.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Thiol Oxidation : Conduct reactions under nitrogen and use antioxidants (e.g., BHT).
-
Benzonitrile Stability : Avoid strong bases (e.g., NaOH) during alkylation to prevent nitrile hydrolysis.
-
Byproducts : Silica gel chromatography effectively removes unreacted (4-cyanobenzyl)bromide.
Industrial Scalability Considerations
Chemical Reactions Analysis
4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including the compound . For instance, derivatives of 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones have demonstrated significant antibacterial activity against various pathogens such as Proteus vulgaris and Bacillus subtilis . This suggests that compounds like 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile may also exhibit similar properties due to their structural characteristics.
Antifungal Properties
Quinazoline derivatives have been explored for their antifungal activities. Research indicates that certain compounds within this class show promise against fungal strains, potentially offering new avenues for antifungal therapies . The specific compound under discussion could be evaluated for its efficacy against common fungal pathogens.
Anticancer Potential
The anticancer properties of quinazoline derivatives are well-documented. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanism often involves interference with cell cycle progression and induction of cell death pathways. The compound 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile may be investigated further for its potential as an anticancer agent.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how compounds interact with biological targets. For example, the binding affinity of quinazoline derivatives to specific enzymes or receptors can elucidate their potential mechanisms of action . Such studies can guide the optimization of the compound for enhanced efficacy and reduced toxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital in medicinal chemistry. By modifying the substituents on the quinazoline core, researchers can enhance desired biological activities while minimizing adverse effects . The compound's structure allows for various modifications that could lead to improved pharmacological profiles.
Synthesis and Evaluation of Quinazoline Derivatives
A notable case study involved synthesizing a series of quinazoline derivatives and evaluating their biological activities . The synthesized compounds were subjected to various assays to assess their antibacterial and anticancer properties. Results indicated that specific modifications led to enhanced activity against target pathogens.
Mechanism of Action
The mechanism of action of 4-(((3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, while the bromophenyl group can interact with cellular receptors. These interactions can lead to the modulation of various biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazolinone derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Effects : The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to 4-methoxyphenyl (compound 40) or 4-fluorophenyl (compound 42). This likely impacts binding affinity in HDAC inhibition .
- Synthetic Efficiency : The target compound’s 58% yield contrasts with the 59% yield of the methyl thioacetate analogue synthesized via microwave-assisted green chemistry, highlighting trade-offs between traditional and sustainable methods .
- Thermal Stability : Higher melting points (e.g., 239–241°C for compound 43 ) correlate with chloro-substituted derivatives, suggesting stronger intermolecular forces compared to the target compound .
Biological Activity
The compound 4-(((3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile , with the CAS number 133764-46-2 , belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, including anticonvulsant, antimicrobial, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H13BrN4O2S , with a molecular weight of 405.27 g/mol . The structure features a quinazoline core substituted with a bromophenyl group and a thioether linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrN4O2S |
| Molecular Weight | 405.27 g/mol |
| CAS Number | 133764-46-2 |
| Purity | ≥ 95% |
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of quinazoline, including this compound, exhibit significant anticonvulsant activity. In vivo evaluations using the pentylenetetrazole (PTZ) model in mice revealed that certain analogs provided substantial protection against seizures, suggesting their potential as positive allosteric modulators of the GABA_A receptor .
- Mechanism of Action : The compound is believed to act by enhancing GABAergic transmission rather than inhibiting carbonic anhydrase II. This was confirmed through flumazenil antagonism assays, indicating that the anticonvulsant effect is mediated via GABA_A receptor modulation .
- Efficacy : The efficacy was assessed through parameters such as latency to first seizure and percentage protection against seizures. Some compounds exhibited up to 100% protection at specific dosages (50-150 mg/kg), outperforming standard treatments like phenobarbital and diazepam .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated moderate to significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the quinazoline framework can enhance antimicrobial potency .
Antioxidant Activity
Antioxidant potential was assessed using several bioanalytical methods including DPPH and ABTS scavenging assays. The compound showed promising results in reducing oxidative stress markers, indicating its potential as an antioxidant agent .
Study 1: Anticonvulsant Evaluation
In a study conducted by researchers exploring the anticonvulsant properties of quinazoline derivatives, it was found that specific modifications led to enhanced efficacy against PTZ-induced seizures. Compounds with bromophenyl substitutions demonstrated superior activity compared to their non-brominated counterparts .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial effects of various quinazoline derivatives, including our compound of interest. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential application in treating infections .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(((3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzonitrile?
Methodological Answer:
The synthesis involves multi-step protocols. A general approach includes:
Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with 4-bromophenyl isocyanate or urea analogs under reflux (e.g., using DMF as solvent, 100–120°C) to form 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline .
Thioether Linkage : Reacting the quinazolinone with mercaptoacetonitrile (or thiol-containing reagents) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMSO) to introduce the thio-methyl group .
Benzonitrile Functionalization : Coupling the thio-methyl intermediate with 4-bromobenzonitrile via nucleophilic substitution or Mitsunobu reaction, ensuring proper protection/deprotection of reactive sites .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Validate via HPLC and mass spectrometry .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, focusing on aromatic protons (δ 7.2–8.5 ppm) and nitrile signals (C≡N, ~110 ppm) .
- IR Spectroscopy : Detect characteristic peaks for C≡N (~2220 cm⁻¹), C=O (quinazolinone, ~1680 cm⁻¹), and C-S (650–700 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., DCM/methanol). Analyze space groups and bond angles using software like SHELX .
Advanced: How can researchers design experiments to evaluate its biological activity against kinase targets?
Methodological Answer:
In Vitro Kinase Assays :
- Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based assays (ADP-Glo™) to measure IC₅₀ values .
- Include positive controls (e.g., gefitinib for EGFR) and negative controls (DMSO-only wells).
Cell-Based Assays :
- Treat cancer cell lines (e.g., HeLa, MCF-7) with varying concentrations (1 nM–100 µM). Assess viability via MTT assay at 48–72 hours .
- Validate selectivity using siRNA knockdowns of target kinases .
Advanced: What computational strategies are effective for predicting its binding affinity and metabolic stability?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (PDB: 1M17 for EGFR). Analyze hydrogen bonds with key residues (e.g., Met793) .
- DFT Studies : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- ADME Prediction : Employ SwissADME or pkCSM to predict logP, CYP450 interactions, and bioavailability .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Assay Standardization :
- Control variables: cell passage number, serum concentration, and incubation time .
- Use orthogonal assays (e.g., Western blot for target inhibition alongside viability assays) .
Data Normalization : Express activity as % inhibition relative to vehicle controls. Apply statistical models (ANOVA with Tukey’s post-hoc test) to account for batch effects .
Advanced: What experimental designs are optimal for studying its environmental fate?
Methodological Answer:
Adopt a tiered approach:
Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9). Monitor degradation via LC-MS/MS, identifying products like 4-bromobenzoic acid .
Biotic Transformation : Use soil microcosms spiked with the compound. Extract metabolites using SPE and analyze via high-resolution mass spectrometry (HRMS) .
Ecotoxicity : Test on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the 4-bromophenyl position. Compare IC₅₀ values in kinase assays .
Pharmacophore Mapping : Use MOE or Phase to identify critical interactions (e.g., hydrogen bonds with quinazolinone C=O) .
3D-QSAR : Develop CoMFA/CoMSIA models using steric/electrostatic fields aligned to active conformers .
Advanced: What strategies improve its metabolic stability for in vivo studies?
Methodological Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzonitrile moiety to enhance solubility and delay hepatic clearance .
Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .
Microsomal Stability Assays : Incubate with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS .
Advanced: How to assess synergistic effects with clinical anticancer agents?
Methodological Answer:
Combination Index (CI) : Use the Chou-Talalay method. Treat cells with gradients of the compound and cisplatin/paclitaxel. Calculate CI via CompuSyn software (CI < 1 indicates synergy) .
Mechanistic Studies : Perform RNA-seq on co-treated cells to identify pathways (e.g., apoptosis, DNA repair) modulated synergistically .
Advanced: What analytical methods detect degradation products under stressed conditions?
Methodological Answer:
Forced Degradation : Expose to heat (60°C), acid (0.1 M HCl), and peroxide (3% H₂O₂).
HPLC-PDA/HRMS : Use C18 columns (ACQUITY UPLC) with 0.1% formic acid in water/acetonitrile. Identify degradants via molecular ion clusters and MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
